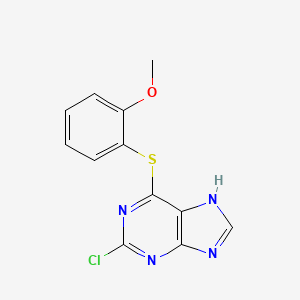
2-chloro-6-(2-methoxyphenyl)sulfanyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-(2-methoxyphenyl)sulfanyl-7H-purine is a heterocyclic compound that belongs to the purine family. This compound is characterized by the presence of a chlorine atom at the 2-position, a methoxyphenyl group at the 6-position, and a sulfanyl group attached to the purine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(2-methoxyphenyl)sulfanyl-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropurine and 2-methoxyphenylthiol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Procedure: The 6-chloropurine is reacted with 2-methoxyphenylthiol in the presence of the base, leading to the substitution of the chlorine atom with the 2-methoxyphenylsulfanyl group.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-6-(2-methoxyphenyl)sulfanyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the sulfanyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the purine ring can be functionalized further.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Coupling Products: Functionalized purine derivatives with additional aromatic or aliphatic groups.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-(2-methoxyphenyl)sulfanyl-7H-purine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, kinase inhibitor, and antiviral compound.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Wirkmechanismus
The mechanism of action of 2-chloro-6-(2-methoxyphenyl)sulfanyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy. Additionally, its ability to bind to viral enzymes can inhibit viral replication, making it a potential antiviral agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-6-(2-methylphenyl)sulfanyl-7H-purine
- 2-chloro-6-(2-fluorophenyl)sulfanyl-7H-purine
- 2-chloro-6-(2-aminophenyl)sulfanyl-7H-purine
Uniqueness
2-chloro-6-(2-methoxyphenyl)sulfanyl-7H-purine is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
646510-26-1 |
|---|---|
Molekularformel |
C12H9ClN4OS |
Molekulargewicht |
292.74 g/mol |
IUPAC-Name |
2-chloro-6-(2-methoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C12H9ClN4OS/c1-18-7-4-2-3-5-8(7)19-11-9-10(15-6-14-9)16-12(13)17-11/h2-6H,1H3,(H,14,15,16,17) |
InChI-Schlüssel |
TWQRUJSYNRQEDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1SC2=NC(=NC3=C2NC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


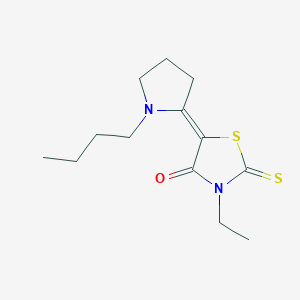
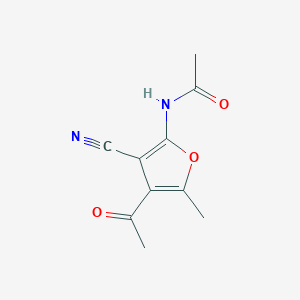
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
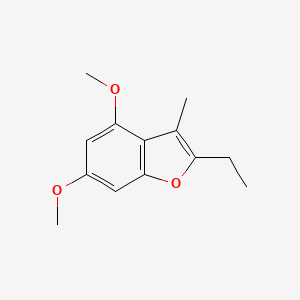
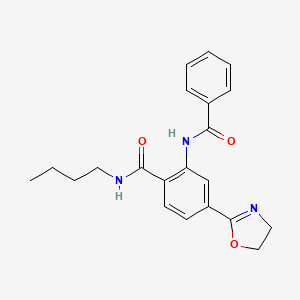
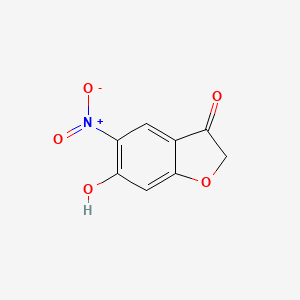
![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)






